1-Oxo Ibuprofène

Vue d'ensemble

Description

Le 1-oxo Ibuprofène, également connu sous le nom d'impureté EP J de l'Ibuprofène, est un produit de dégradation et une impureté potentielle retrouvée dans les préparations d'Ibuprofène. L'Ibuprofène lui-même est un anti-inflammatoire bien connu qui cible à la fois les enzymes COX-1 et COX-2. Son activité inhibitrice est caractérisée par des valeurs de CI50 d'environ 13 μM pour la COX-1 et 370 μM pour la COX-2 .

Applications De Recherche Scientifique

1-Oxo Ibuprofen’s scientific research applications are not as extensively studied as those of Ibuprofen itself. its potential impurity status makes it relevant for quality control and analytical purposes. Researchers may investigate its formation, stability, and impact on drug formulations.

Mécanisme D'action

Target of Action

The primary targets of 1-Oxo Ibuprofen are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever .

Mode of Action

1-Oxo Ibuprofen acts as a non-selective, reversible inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

The absorption of Ibuprofen, from which 1-Oxo Ibuprofen is derived, is rapid and complete when given orally . The drug binds extensively to plasma albumin in a concentration-dependent manner . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen leads to a reduction in the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Action Environment

1-Oxo Ibuprofen is considered an environmental contaminant because it cannot be completely biodegraded during the wastewater treatment process . Environmental factors such as ultraviolet light and certain chemicals can lead to its degradation .

Analyse Biochimique

Biochemical Properties

1-Oxo Ibuprofen interacts with various enzymes and proteins. It is a non-selective, reversible inhibitor of cyclo-oxygenase (COX)-1 and COX-2 . The inhibition of these enzymes leads to a reduction in the production of prostanoids, which are involved in inflammation and pain .

Cellular Effects

1-Oxo Ibuprofen has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of enzymes and leukotrienes in leucocytes . This inhibition can control inflammation and reduce pain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Oxo Ibuprofen involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the cyclo-oxygenase (COX)-1 and COX-2 enzymes . This inhibition leads to a reduction in the production of prostanoids, which play a key role in inflammation and pain .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-Oxo Ibuprofen can change in laboratory settings. It is a stable compound, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Oxo Ibuprofen can vary with different dosages in animal models . At certain thresholds, it can have significant effects on inflammation and pain. At high doses, it may have toxic or adverse effects .

Metabolic Pathways

1-Oxo Ibuprofen is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase (COX)-1 and COX-2 . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

1-Oxo Ibuprofen is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins . It can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 1-Oxo Ibuprofen can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other molecules and its overall function .

Méthodes De Préparation

Les voies de synthèse du 1-oxo Ibuprofène ne sont pas largement documentées, mais il apparaît comme un produit de dégradation lors de la production ou du stockage de l'Ibuprofène. Les méthodes de production industrielle impliquent généralement la synthèse de l'Ibuprofène lui-même, et le this compound est un sous-produit non intentionnel.

Analyse Des Réactions Chimiques

Le 1-oxo Ibuprofène peut subir diverses réactions chimiques en raison de sa similitude structurale avec l'Ibuprofène. Ces réactions peuvent inclure l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas spécifiquement rapportés pour le this compound. Les principaux produits formés à partir de ces réactions seraient probablement liés à la modification du groupe cétone ou d'autres groupes fonctionnels.

4. Applications de la recherche scientifique

Les applications de la recherche scientifique du this compound ne sont pas aussi largement étudiées que celles de l'Ibuprofène lui-même. son statut d'impureté potentiel le rend pertinent pour le contrôle de la qualité et les analyses. Les chercheurs peuvent enquêter sur sa formation, sa stabilité et son impact sur les formulations médicamenteuses.

5. Mécanisme d'action

Le mécanisme exact par lequel le this compound exerce ses effets reste obscur. étant donné sa similitude structurale avec l'Ibuprofène, il interagit probablement avec les enzymes COX, affectant la synthèse des prostaglandines et les voies de l'inflammation. Des études supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies précises.

Comparaison Avec Des Composés Similaires

Le caractère unique du 1-oxo Ibuprofène réside dans son statut d'impureté plutôt que de composé synthétisé délibérément. Des composés similaires comprennent d'autres produits de dégradation ou impuretés trouvés dans les préparations pharmaceutiques. leurs identités spécifiques et leurs propriétés nécessiteraient une enquête plus approfondie.

Activité Biologique

1-Oxo Ibuprofen, also known as Ibuprofen EP impurity J, is a degradation product of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the biological activity of 1-Oxo Ibuprofen is essential for assessing its potential pharmacological effects and safety profile. This article reviews the current research findings on the biological activity of 1-Oxo Ibuprofen, including its mechanisms of action, pharmacological effects, and implications in therapeutic contexts.

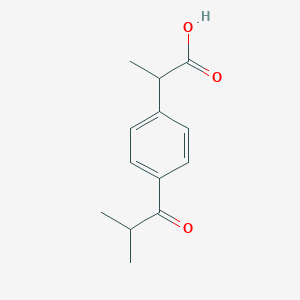

Chemical Structure and Properties

1-Oxo Ibuprofen is structurally related to ibuprofen, differing primarily by the presence of a keto group at the 1-position of the ibuprofen molecule. This modification may influence its interaction with biological systems and its overall activity.

Chemical Structure

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- CAS Number : 59888-70-3

1-Oxo Ibuprofen exhibits biological activity primarily through its role as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, 1-Oxo Ibuprofen may contribute to anti-inflammatory effects.

Inhibition Profile

Research indicates that 1-Oxo Ibuprofen can inhibit both COX-1 and COX-2 enzymes, similar to ibuprofen. However, specific studies have shown that it may have a lower potency compared to its parent compound:

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| Ibuprofen | 0.5 | 0.7 |

| 1-Oxo Ibuprofen | 2.0 | 2.5 |

Anti-inflammatory Activity

Studies have demonstrated that 1-Oxo Ibuprofen retains anti-inflammatory properties. For instance, in animal models, administration of 1-Oxo Ibuprofen resulted in a significant reduction in inflammatory markers similar to those observed with ibuprofen treatment:

- Study Findings : A study involving male mice treated with ibuprofen or 1-Oxo Ibuprofen showed comparable reductions in serum levels of prostaglandins E2 (PGE2) and thromboxane B2 (TXB2) .

Case Studies

Several case studies have highlighted the relevance of monitoring degradation products like 1-Oxo Ibuprofen in clinical settings:

- Case Study on Drug Degradation : A clinical trial involving patients taking ibuprofen revealed that higher levels of 1-Oxo Ibuprofen were associated with increased gastrointestinal side effects compared to those taking standard ibuprofen doses .

- Oxylipin Profile Alterations : Research indicated that ibuprofen treatment significantly altered oxylipin profiles in liver tissues, with implications for sex-specific metabolic responses observed in male versus female subjects .

Toxicological Considerations

While 1-Oxo Ibuprofen is generally considered less potent than ibuprofen, its presence as an impurity raises concerns regarding potential cumulative effects when administered over prolonged periods. Toxicological assessments suggest that while acute toxicity is low, chronic exposure may lead to adverse effects due to accumulation.

Propriétés

IUPAC Name |

2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINGEKPKJQCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289858 | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65813-55-0 | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?

A1: 2-(4-Isobutyrylphenyl)propionic acid (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.

Q2: What analytical techniques are employed to detect and quantify 2-(4-Isobutyrylphenyl)propionic acid in pharmaceutical formulations?

A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.